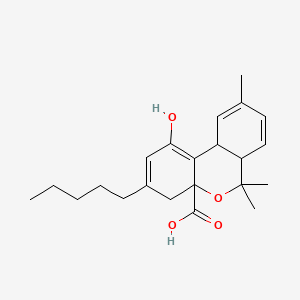

Tetrahydrocanabinolic acid

Description

Structure

3D Structure

Properties

CAS No. |

37347-91-4 |

|---|---|

Molecular Formula |

C22H30O4 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,10a-dihydro-4H-benzo[c]chromene-4a-carboxylic acid |

InChI |

InChI=1S/C22H30O4/c1-5-6-7-8-15-12-18(23)19-16-11-14(2)9-10-17(16)21(3,4)26-22(19,13-15)20(24)25/h9-12,16-17,23H,5-8,13H2,1-4H3,(H,24,25) |

InChI Key |

YZGCYNMNFASAOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(C=CC3C(OC2(C1)C(=O)O)(C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Enzymatic Conversion of Cannabigerolic Acid (CBGA) to Tetrahydrocannabinolic Acid (THCA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of cannabigerolic acid (CBGA) to tetrahydrocannabinolic acid (THCA), the acidic precursor to the primary psychoactive compound in Cannabis sativa, is a pivotal reaction in cannabinoid biosynthesis. This process is catalyzed by the flavoenzyme THCA synthase (THCAS). This technical guide provides a comprehensive overview of the enzymatic conversion of CBGA to THCA, detailing the biochemical pathways, experimental protocols for enzyme production and purification, characterization of enzymatic activity, and methods for product quantification and downstream processing. All quantitative data is summarized in structured tables, and key experimental workflows and biochemical pathways are visualized using diagrams to facilitate understanding and replication.

Introduction

Cannabinoids are a class of terpenophenolic compounds that have garnered significant interest for their therapeutic potential. The biosynthesis of major cannabinoids, such as tetrahydrocannabinol (THC), originates from the precursor molecule cannabigerolic acid (CBGA)[1][2]. The conversion of CBGA to THCA is a critical step, catalyzed by the enzyme THCA synthase (THCAS)[1][3]. This enzyme facilitates an oxidative cyclization of the geranyl group of CBGA to form THCA[3][4]. Understanding and harnessing this enzymatic process is crucial for the controlled production of THCA for pharmaceutical and research purposes, offering an alternative to extraction from plant sources which can have variable cannabinoid profiles[5]. This guide will delve into the technical aspects of producing recombinant THCA synthase and its application in the in vitro conversion of CBGA to THCA.

The Enzymatic Reaction: CBGA to THCA

The conversion of CBGA to THCA is an aerobic oxidative cyclization reaction catalyzed by THCA synthase. This enzyme is a monomeric flavoprotein with a molecular weight of approximately 60 kDa, which can increase to around 74 kDa due to post-translational N-linked glycosylation[5]. The reaction requires a flavin adenine dinucleotide (FAD) cofactor, which is covalently bound to the enzyme[3]. The proposed mechanism involves a hydride transfer from CBGA to FAD, followed by the cyclization of the monoterpene moiety to form the characteristic dibenzopyran ring of THCA[3]. Molecular oxygen is utilized to reoxidize the reduced FAD, producing hydrogen peroxide as a byproduct[3].

dot

References

- 1. blimburnseeds.com [blimburnseeds.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Δ9-tetrahydrocannabinolic acid synthase production in Komagataella phaffii via post-translational bottleneck identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nisr.or.jp [nisr.or.jp]

- 5. Tetrahydrocannabinolic acid synthase - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Crystalline Tetrahydrocannabinolic Acid (THCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrocannabinolic acid (THCA) is the primary non-psychoactive cannabinoid found in raw Cannabis sativa. In its crystalline form, THCA is gaining significant attention for its therapeutic potential, distinct from its decarboxylated counterpart, Δ⁹-tetrahydrocannabinol (THC). This technical guide provides an in-depth analysis of the physical and chemical properties of crystalline THCA, offering a consolidated resource for researchers, scientists, and professionals in drug development. This document details the physicochemical characteristics, spectroscopic profile, and relevant signaling pathways of THCA, supported by experimental protocols and data presented in a clear, comparative format.

Physical Properties of Crystalline THCA

Crystalline THCA typically appears as a white to off-white crystalline powder or as colorless crystals.[1] The physical properties of the two primary isomers, THCA-A and THCA-B, can differ significantly, with THCA-A being the more abundant isomer in the cannabis plant.

Table 1: Physical Properties of Crystalline THCA

| Property | Value |

| Molecular Formula | C₂₂H₃₀O₄ |

| Molar Mass | 358.478 g/mol |

| Appearance | White to off-white crystalline powder/colorless crystals |

| Melting Point | THCA-A: ~70 °C (often accompanied by decarboxylation)[2] THCA-B: 184–185 °C[2] |

| Solubility | Water: Insoluble Ethanol: Soluble, ~35 mg/mL Methanol: Soluble[3] Acetone: Soluble[3] Hexane: Soluble[3] Chloroform: Soluble[4] DMSO: ~60 mg/mL Dimethylformamide: ~50 mg/mL |

Chemical Properties of Crystalline THCA

THCA is the acidic precursor to THC and is characterized by a carboxylic acid group, which is lost upon heating in a process called decarboxylation. This conversion is a critical aspect of its chemistry and pharmacology.

Decarboxylation

The most significant chemical reaction of THCA is its decarboxylation to the psychoactive THC. This reaction is primarily induced by heat, and the rate is dependent on temperature and time. For instance, complete conversion of THCA to THC has been observed at 150 °C for 15 minutes.[5] The presence of light can also influence the decarboxylation process.[3]

Isomers

Two main isomers of THCA exist: THCA-A and THCA-B. THCA-A, the more abundant natural form, has the carboxylic acid group at the 2-position of the phenolic ring. THCA-B has the carboxylic acid group at the 4-position. THCA-B is noted to be more thermally stable than THCA-A.[2]

Spectroscopic Data

The structural elucidation and quantification of crystalline THCA are heavily reliant on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of THCA. The following tables summarize the reported chemical shifts for THCA-A in deuterated chloroform (CDCl₃).

Table 2: ¹H-NMR Spectral Data of THCA-A in CDCl₃

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2 | 6.40 | s |

| H-10 | 3.24 | d |

| 2'-OH | ~12 | br s |

| H-1'' | 2.45 | t |

| H-2'' | 1.55 | m |

| H-3'' | 1.25 | m |

| H-4'' | 1.30 | m |

| H-5'' | 0.88 | t |

| 6α-CH₃ | 1.09 | s |

| 6β-CH₃ | 1.43 | s |

| 9-CH₃ | 1.65 | s |

Data compiled from multiple sources.[6][7]

Table 3: ¹³C-NMR Spectral Data of THCA-A in CDCl₃

| Carbon | Chemical Shift (ppm) |

| C-1 | 155.0 |

| C-2 | 110.1 |

| C-3 | 162.7 |

| C-4 | 108.9 |

| C-4a | 146.8 |

| C-5 | 142.9 |

| C-6 | 77.4 |

| C-6a | 45.8 |

| C-7 | 31.5 |

| C-8 | 27.6 |

| C-9 | 23.5 |

| C-10 | 35.7 |

| C-10a | 105.1 |

| C-1' | 30.6 |

| C-2' | 31.6 |

| C-3' | 22.6 |

| C-4' | 36.1 |

| C-5' | 14.1 |

| 6α-CH₃ | 19.3 |

| 6β-CH₃ | 27.9 |

| COOH | 175.0 |

Data compiled from multiple sources.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of THCA shows characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic FTIR Absorption Bands of Crystalline THCA-A

| Wavenumber (cm⁻¹) | Assignment |

| ~3477 | O-H stretch (phenolic) |

| 3010 | C-H stretch (aromatic) |

| 2900-2800 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| 1624, 1581 | C=C stretch (aromatic) |

| 1462, 1374 | C-H bend (aliphatic) |

Data compiled from multiple sources.[5][9][10]

Mass Spectrometry (MS)

Electron impact mass spectrometry of THCA typically results in a base peak corresponding to the loss of the carboxylic acid group.

Table 5: Mass Spectrometry Fragmentation Data of THCA-A

| m/z | Ion |

| 358.2 | [M]⁺ |

| 341.2 | [M-H₂O]⁺ |

| 314.2 | [M-CO₂]⁺ (THC) |

| 313.2 | [M-COOH]⁺ (Base Peak) |

| 299.2 | [M-COOH-CH₃]⁺ |

| 231.1 | [M-C₅H₁₁-COOH]⁺ |

Data compiled from multiple sources.[11][12][13]

Experimental Protocols

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of THCA by slow evaporation from a suitable solvent such as a hexane/acetone mixture. The ideal crystal size for analysis is approximately 0.1-0.3 mm in all dimensions.[14][15]

-

Crystal Mounting: Select a high-quality, single crystal with no visible flaws and mount it on a goniometer head.

-

Data Collection: Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal motion.[16]

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[16]

Melting Point Determination

-

Sample Preparation: Finely powder the crystalline THCA sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Analysis: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.[17]

-

Data Recording: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

High-Performance Liquid Chromatography (HPLC) for Quantification

-

Standard Preparation: Prepare a stock solution of accurately weighed crystalline THCA in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Accurately weigh the crystalline THCA sample and dissolve it in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Analysis and Quantification: Inject the standards and sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of THCA in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways

THCA is considered non-psychoactive due to its low affinity for the cannabinoid receptors CB1 and CB2. Its therapeutic effects are believed to be mediated through other molecular targets, primarily Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Transient Receptor Potential (TRP) channels.

PPARγ Agonism

THCA has been identified as a potent agonist of PPARγ, a nuclear receptor that regulates gene expression involved in metabolism and inflammation.[21]

Upon binding to and activating PPARγ, THCA promotes the heterodimerization of PPARγ with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the upregulation of genes involved in mitochondrial biogenesis, neuroprotection, and anti-inflammatory responses.[21][22]

TRP Channel Modulation

THCA has been shown to modulate the activity of certain TRP channels, which are involved in sensory perception, including pain and inflammation.

THCA can modulate the activity of TRPA1 and TRPV2 channels located on the cell membrane. This interaction leads to a change in the influx of cations, such as calcium and sodium, which in turn influences downstream cellular signaling pathways related to inflammation and nociception.

Conclusion

Crystalline THCA presents a unique profile of physical, chemical, and pharmacological properties that distinguish it from other cannabinoids. Its non-psychoactive nature, coupled with its potent activity at targets like PPARγ, makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. This guide provides a foundational understanding of these properties to support ongoing and future scientific inquiry.

References

- 1. EP1472514A2 - Method of preparing delta-9 tetrahydrocannabinol - Google Patents [patents.google.com]

- 2. Letter to the Editor: On the Reluctant Decarboxylation of THCA-B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]

- 4. unodc.org [unodc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 15. researchgate.net [researchgate.net]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tetrahydrocannabinolic acid is a potent PPARγ agonist with neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tetrahydrocannabinolic acid is a potent PPARγ agonist with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Cannabinoid Chemistry: A Technical Guide to the Discovery and First Isolation of Tetrahydrocannabinolic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal discovery and first isolation of tetrahydrocannabinolic acid (THCA), the non-psychoactive precursor to the principal psychoactive constituent of Cannabis sativa, tetrahydrocannabinol (THC). We will delve into the historical context of this discovery, the pioneering scientists responsible, the experimental protocols they employed, and the initial characterization of this crucial cannabinoid.

Introduction: A Paradigm Shift in Cannabis Science

The mid-20th century marked a turning point in the scientific understanding of cannabis. For millennia, the plant had been used for medicinal, recreational, and industrial purposes, yet its chemical constituents remained largely enigmatic. The 1960s, in particular, witnessed a surge in cannabis research, driven by advancements in analytical chemistry and a growing interest in the plant's pharmacology.[1][2]

The prevailing understanding was that THC was the primary active compound in cannabis. However, a key observation puzzled researchers: fresh cannabis plants exhibited a different chemical profile compared to dried and aged material. This discrepancy laid the groundwork for a groundbreaking discovery that would reshape our understanding of cannabinoid biosynthesis.

The Pioneers: Mechoulam and Gaoni

The first successful isolation and structural elucidation of THCA was achieved in 1965 by Israeli chemists Dr. Raphael Mechoulam and his colleague Y. Gaoni at the Weizmann Institute of Science in Rehovot.[3] This landmark achievement came just one year after their historic isolation of THC in 1964, solidifying their position as the fathers of cannabinoid research.[2][4] Their systematic investigation into the chemistry of hashish, a resinous form of cannabis, led them to identify this previously unknown acidic precursor.

The First Isolation: A Look at the Experimental Protocol

Starting Material

The initial isolations were performed on Lebanese hashish, a potent cannabis concentrate.[2] This choice of starting material was crucial as it contained a high concentration of cannabinoids, increasing the likelihood of successfully isolating individual compounds.

Extraction

The initial step involved the extraction of cannabinoids from the hashish. Based on the common practices of the time, a non-polar solvent was likely used to selectively dissolve the lipid-soluble cannabinoids, leaving behind more polar plant material.

Probable Extraction Protocol:

-

Solvent Selection: Petroleum ether or a similar non-polar organic solvent would have been used.

-

Procedure: The hashish would be repeatedly washed with the solvent to ensure maximum extraction of the cannabinoids.

-

Filtration and Evaporation: The resulting extract would then be filtered to remove any solid plant material, and the solvent would be evaporated under reduced pressure to yield a crude cannabinoid extract.

Chromatographic Separation

The crude extract, a complex mixture of various cannabinoids and other plant compounds, required further separation. Column chromatography was the primary method available for this purpose in the 1960s.

Probable Column Chromatography Protocol:

-

Stationary Phase: A polar adsorbent such as silica gel or alumina would have been packed into a glass column.

-

Mobile Phase: A non-polar solvent or a gradient of solvents with increasing polarity would have been used to elute the compounds from the column. The principle of "like dissolves like" would dictate that the less polar compounds would elute first, followed by the more polar compounds.

-

Fraction Collection: The eluate would be collected in a series of fractions.

-

Analysis of Fractions: Each fraction would then be analyzed using techniques like thin-layer chromatography (TLC) to identify the fractions containing the compound of interest.

Identification and Structural Elucidation

Once a relatively pure compound was isolated, its structure needed to be determined. In the mid-1960s, chemists relied on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This was a powerful tool for determining the arrangement of hydrogen atoms within a molecule, providing crucial information about its structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the functional groups present in the molecule, such as the carboxylic acid group (-COOH) that distinguishes THCA from THC.

-

Mass Spectrometry (MS): Mass spectrometry would have been used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further aiding in structural confirmation.

Through meticulous analysis of the data from these techniques, Mechoulam and Gaoni were able to definitively identify the isolated compound as tetrahydrocannabinolic acid.

Quantitative Data from Early Research

Obtaining precise quantitative data such as yield and purity from the very first isolation is challenging due to the limitations of the analytical techniques of the time and the scarcity of detailed reports in modern archives. However, subsequent research and modern analyses of cannabis samples provide insights into the typical abundance of THCA.

| Parameter | Value/Method | Source/Comment |

| Starting Material | Lebanese Hashish | [2] |

| Isolation Method | Column Chromatography | Likely method of the era[1][6] |

| Purity | Not explicitly stated in available abstracts. | Purity would have been assessed by the analytical techniques of the time. |

| Yield | Not explicitly stated in available abstracts. | Yields would have been dependent on the potency of the starting material and the efficiency of the extraction and separation processes. |

| Spectroscopic Data | NMR, IR, MS | Confirmed the presence of a carboxylic acid group and the overall structure.[3] |

Key Chemical Relationships of THCA

The discovery of THCA was not only significant for identifying a new cannabinoid but also for elucidating its crucial role in the biosynthesis and pharmacology of cannabis.

Biosynthesis of THCA

THCA is not synthesized directly. Instead, it is formed from its precursor, cannabigerolic acid (CBGA), through the enzymatic action of THCA synthase . This enzyme catalyzes the oxidative cyclization of the geranyl group of CBGA to form the characteristic ring structure of THCA.

Caption: Biosynthesis of THCA from CBGA via THCA synthase.

Decarboxylation: The Conversion to THC

One of the most critical findings of Mechoulam and Gaoni's work was the relationship between THCA and THC. They demonstrated that THCA is the non-psychoactive precursor to THC and that the conversion occurs through a process called decarboxylation . This chemical reaction is primarily initiated by heat and results in the removal of a carboxyl group (-COOH) from the THCA molecule in the form of carbon dioxide (CO₂).

Caption: Decarboxylation of THCA to THC upon heating.

This discovery explained a long-observed phenomenon: why smoking or cooking cannabis was necessary to elicit its psychoactive effects. Raw cannabis, containing primarily THCA, is not intoxicating.

Conclusion: A Foundation for Modern Cannabinoid Science

The discovery and first isolation of THCA by Raphael Mechoulam and Y. Gaoni in 1965 was a seminal moment in the history of science. It not only introduced a new and abundant cannabinoid to the scientific community but also fundamentally changed our understanding of how cannabis produces its primary psychoactive compound. This pioneering work opened the door to decades of research into the biosynthesis, pharmacology, and therapeutic potential of the vast array of cannabinoids present in the Cannabis sativa plant. The experimental approaches they employed, though rudimentary by today's standards, were at the forefront of analytical chemistry in their time and laid the critical groundwork for the sophisticated analytical techniques used in cannabinoid research today.

References

The Protective Power of THCA: An In-depth Technical Guide to its Natural Function in Cannabis Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrocannabinolic acid (THCA), the non-psychoactive precursor to THC, is a predominant cannabinoid in fresh Cannabis sativa material. While extensively studied for its potential therapeutic applications upon decarboxylation, the intrinsic biological role of THCA within the plant itself is a subject of growing scientific inquiry. This technical guide synthesizes the current understanding of THCA's crucial function in the cannabis plant's defense mechanisms against a range of biotic and abiotic stressors. We delve into its efficacy as a potent deterrent against herbivores, its antimicrobial properties, its role in mitigating UV-B radiation damage, and its involvement in programmed cell death as a defense strategy. This document provides a comprehensive overview of the quantitative data supporting these functions, detailed experimental protocols for their investigation, and visual representations of the underlying biological pathways and workflows.

Introduction

The intricate chemical arsenal of plants has evolved over millennia as a primary means of survival in diverse and often hostile environments. Cannabis sativa produces a unique class of secondary metabolites known as cannabinoids, which accumulate to high concentrations in the glandular trichomes of the plant, particularly on female inflorescences.[1][2] For a long time, the evolutionary advantage of producing these metabolically expensive compounds was not fully understood.[1] Emerging evidence, however, strongly indicates that cannabinoids, with THCA being a key player, are not mere byproducts but rather sophisticated tools for defense.[1][3] This guide will explore the multifaceted defensive roles of THCA, providing a technical foundation for researchers and professionals in the fields of plant science, entomology, phytopathology, and drug discovery.

Defense Against Herbivores

One of the most well-documented defensive functions of cannabinoids is their role in deterring insect herbivores.[1] The high concentration of THCA in the trichomes, which are the first point of contact for many chewing insects, suggests a primary role in this defense.[4]

Quantitative Data on Herbivore Deterrence

Studies have demonstrated a clear dose-dependent effect of cannabinoids on the feeding behavior, growth, and survival of various insect larvae.

| Cannabinoid Concentration in Artificial Diet | Larval Growth/Survival of Trichoplusia ni (Cabbage Looper) | Reference |

| Control (No Cannabinoids) | Normal growth and survival | [1] |

| Low Cannabinoid Concentration | Reduced larval growth | [1] |

| High Cannabinoid Concentration | Significantly reduced larval growth and lower survival rates | [1] |

| Cannabinoid Treatment on Leaves | Feeding Behavior of Spodoptera exigua (Beet Armyworm) | Reference |

| Control (No Cannabinoids) | Significant leaf consumption | |

| THCA-rich extract | Reduced feeding and increased larval mortality |

Experimental Protocol: Insect Feeding Bioassay

This protocol outlines a standard method for assessing the anti-herbivore properties of THCA using an artificial diet bioassay.

Objective: To determine the dose-dependent effect of THCA on the growth and survival of a generalist insect herbivore (e.g., Trichoplusia ni).

Materials:

-

Trichoplusia ni larvae (second or third instar)

-

Artificial insect diet (commercially available or prepared in-house)

-

Purified THCA isolate

-

Solvent for THCA (e.g., ethanol)

-

Petri dishes or multi-well plates

-

Fine-tipped paintbrush

-

Incubator with controlled temperature, humidity, and light cycle

-

Analytical balance

-

Microscope

Procedure:

-

Diet Preparation: Prepare the artificial insect diet according to the manufacturer's instructions. Aliquot the diet into individual wells of a multi-well plate or small petri dishes.

-

THCA Solution Preparation: Prepare a stock solution of THCA in the chosen solvent. Create a dilution series to achieve the desired final concentrations to be tested in the diet.

-

Diet Treatment: Apply a precise volume of each THCA dilution (or solvent-only control) evenly onto the surface of the artificial diet in each well. Allow the solvent to evaporate completely in a fume hood.

-

Larval Introduction: Carefully place one pre-weighed larva into each well.

-

Incubation: Place the plates in an incubator set to appropriate conditions for the insect species (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

-

Data Collection: Monitor the larvae daily. Record survival rates. After a set period (e.g., 7 days), remove the surviving larvae, clean them of any adhering diet, and weigh them.

-

Analysis: Compare the mean larval weight and survival rates between the different THCA concentrations and the control group using appropriate statistical analysis (e.g., ANOVA).

Antimicrobial Defense

Cannabinoids, including THCA, exhibit antimicrobial properties against a range of plant pathogens, including bacteria and fungi.[5][6] This suggests a role in protecting the plant from diseases.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of cannabinoids is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Microorganism | Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | THCA-rich extract | 32-64 | [6] |

| Streptococcus mutans | THCA | 1-5 | [7] |

| Botrytis cinerea | Cannabis extract | >100 | [5] |

Note: Data specifically for purified THCA against a wide range of phytopathogens is still an active area of research. Many studies use extracts, and the synergistic effects of other compounds may be present.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the MIC of THCA against a specific bacterial or fungal plant pathogen.

Objective: To determine the minimum concentration of THCA that inhibits the growth of a target microorganism.

Materials:

-

Pure culture of the target microorganism (e.g., Botrytis cinerea)

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth for fungi)

-

Purified THCA isolate

-

Solvent for THCA (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Incubator

Procedure:

-

Microorganism Preparation: Grow the target microorganism in its appropriate liquid medium to a desired cell density (e.g., determined by optical density).

-

THCA Dilution Series: Prepare a stock solution of THCA in the solvent. Perform a serial dilution of the THCA stock solution in the growth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well containing the THCA dilutions and control wells (medium only, medium with solvent, and medium with microorganism but no THCA).

-

Incubation: Incubate the microtiter plate under conditions suitable for the growth of the microorganism (e.g., 25°C for 48-72 hours for fungi).

-

MIC Determination: After incubation, determine the MIC by visually assessing the lowest concentration of THCA that shows no turbidity (for bacteria) or fungal growth. This can be confirmed by reading the absorbance at a specific wavelength (e.g., 600 nm) using a plate reader.

Protection Against UV-B Radiation

Another hypothesized and increasingly supported function of THCA is the protection of the plant from harmful ultraviolet-B (UV-B) radiation.[8] The accumulation of cannabinoids in the epidermal trichomes places them in an ideal position to act as a sunscreen.

Quantitative Data on UV-B Protection

Recent studies have started to quantify the protective effects of THCA against UV-B damage.

| Plant Group | THCA Level | Tolerance to UV-B Exposure | Reference |

| Group A | High | Higher tolerance, less morphological damage | [8] |

| Group B | Low | Lower tolerance, more significant morphological damage | [8] |

Experimental Protocol: Assessing UV-B Tolerance

Objective: To evaluate the effect of THCA concentration on the physiological and morphological response of cannabis plants to UV-B radiation.

Materials:

-

Cannabis sativa plants with varying known THCA production levels

-

Growth chambers with controlled light (including UV-B lamps), temperature, and humidity

-

Chlorophyll fluorometer

-

Spectrophotometer

-

Equipment for measuring plant height, leaf area, and biomass

Procedure:

-

Plant Growth: Grow cannabis plants of different chemotypes under identical, optimal conditions without UV-B exposure to a specific developmental stage.

-

UV-B Treatment: Divide the plants into control and treatment groups. Expose the treatment group to a controlled dose of UV-B radiation daily for a set period. The control group will not receive UV-B exposure.

-

Morphological Measurements: Regularly measure plant height, stem diameter, and leaf area. At the end of the experiment, harvest the plants and measure their dry biomass.

-

Physiological Measurements: Periodically measure chlorophyll fluorescence (e.g., Fv/Fm) to assess photosystem II efficiency, an indicator of stress. Measure chlorophyll content spectrophotometrically.

-

Cannabinoid Analysis: At the end of the experiment, quantify the THCA concentration in the leaves of both control and treated plants using HPLC.

-

Data Analysis: Compare the morphological and physiological parameters between the UV-B treated and control groups for each chemotype. Correlate the degree of UV-B damage with the initial and final THCA concentrations.

Signaling Pathways and Programmed Cell Death

The defense responses in plants are regulated by complex signaling networks, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA).[9][10] Herbivore attacks typically trigger the JA pathway, while pathogen infections often activate the SA pathway. There is evidence that exogenous application of these hormones can influence cannabinoid production, suggesting a link between these signaling cascades and THCA biosynthesis.

Furthermore, THCA has been shown to induce a form of programmed cell death (PCD), specifically necrosis, in cannabis leaf cells.[3] This localized cell death can be a defense mechanism to limit the spread of pathogens.

Conclusion

Methodology for THCA Quantification

A crucial aspect of studying the defensive role of THCA is its accurate quantification in plant tissues. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard method.

Experimental Protocol: HPLC-UV Quantification of THCA

Objective: To accurately quantify the concentration of THCA in a sample of cannabis plant material.

Materials:

-

Dried and homogenized cannabis plant material (e.g., leaves, trichomes)

-

HPLC-grade methanol, acetonitrile, and formic acid

-

Deionized water

-

Certified THCA reference standard

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Standard Preparation: Accurately weigh a small amount of the THCA reference standard and dissolve it in methanol to create a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Sample Extraction:

-

Weigh approximately 100 mg of the homogenized plant material into a centrifuge tube.

-

Add a known volume of methanol (e.g., 10 mL).

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the solid material.

-

-

Sample Filtration: Draw the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Set up the HPLC method with a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

-

Set the UV detector to a wavelength at which THCA has maximum absorbance (typically around 220-230 nm and 270-280 nm).

-

Inject the prepared standards and samples onto the HPLC system.

-

-

Data Analysis:

-

Identify the THCA peak in the chromatograms based on the retention time of the standard.

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Use the calibration curve to determine the concentration of THCA in the samples.

-

Calculate the final concentration of THCA in the original plant material, accounting for the initial mass and extraction volume.

-

References

- 1. Cannabis Inflorescence Yield and Cannabinoid Concentration Are Not Increased With Exposure to Short-Wavelength Ultraviolet-B Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsra.net [ijsra.net]

- 3. Cannabinoids act as necrosis-inducing factors in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oregon-hempflower.com [oregon-hempflower.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-staphylococcal activity of soilless cultivated cannabis across the whole vegetation cycle under various nutritional treatments in relation to cannabinoid content - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Salicylic acid and jasmonic acid crosstalk in plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vitro Characterization of Recombinant Δ⁹-Tetrahydrocannabinolic Acid (THCA) Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of recombinant Δ⁹-tetrahydrocannabinolic acid (THCA) synthase, the pivotal enzyme in the biosynthesis of the primary psychoactive compound in Cannabis sativa. This document details the enzyme's molecular properties, common recombinant expression systems, comprehensive experimental protocols, and key biochemical parameters.

Introduction

Δ⁹-Tetrahydrocannabinolic acid (THCA) synthase is a flavoprotein oxidase that catalyzes the stereoselective oxidative cyclization of cannabigerolic acid (CBGA) to produce THCA, the acidic precursor to the psychoactive Δ⁹-tetrahydrocannabinol (THC).[1][2] The non-enzymatic decarboxylation of THCA, typically through heat, yields THC.[3][4] Understanding the enzymatic properties of THCA synthase is crucial for applications ranging from synthetic biology and metabolic engineering to the development of novel therapeutic agents. The heterologous expression of THCA synthase in various host organisms allows for detailed characterization and overcomes the limitations of sourcing the enzyme from its native plant.[5][6]

Molecular Properties of THCA Synthase

Recombinant THCA synthase is a monomeric enzyme with a molecular weight of approximately 58.6 kDa for the mature polypeptide, which can increase to around 74 kDa due to post-translational N-linked glycosylation.[1][2][6] The enzyme's structure is characterized by two domains separated by a pocket containing a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor.[2][7] This FAD cofactor, essential for the enzyme's catalytic activity, is covalently linked to histidine (His114) and cysteine (Cys176) residues.[1][2][7] The catalytic mechanism involves the FAD-dependent oxidation of CBGA, which also requires molecular oxygen and releases hydrogen peroxide (H₂O₂) as a byproduct.[3][5][7] Key amino acid residues, including His292 and Tyr417, are involved in binding the CBGA substrate.[8] A native signal peptide of 28 amino acids directs the enzyme for secretion.[1][6]

Recombinant Expression Systems

The functional expression of THCA synthase has been achieved in several heterologous hosts. While expression in Escherichia coli has been unsuccessful in producing a functional enzyme, eukaryotic systems have shown significant promise.[6][9] Yeast, particularly Pichia pastoris (Komagataella phaffii), is a highly effective host for producing and secreting active THCA synthase.[6][10][11] Insect cell systems, using a baculovirus vector, have also been utilized for high-level overexpression.[1][6] Furthermore, various plant-based systems, including transgenic tobacco hairy roots and transient expression in Nicotiana benthamiana, have demonstrated the capability to produce the enzyme.[3][12][13]

| Host Organism | Expression Strategy | Key Findings and Outcomes |

| Pichia pastoris | Secreted | High levels of secreted enzymatic activity (approx. 1.32 nkat/L) have been reported. The culture medium can be used directly for THCA synthesis with high conversion rates (~98%).[10] |

| Saccharomyces cerevisiae | Intracellular / Secreted | Functional expression has been achieved, providing a platform for cannabinoid biosynthesis.[6][7] |

| Baculovirus-Insect Cells (Sf9) | Secreted | Enables overexpression of the recombinant enzyme, which is secreted into the culture medium.[1][3] |

| Nicotiana benthamiana | Transient (ER-targeted) | Successful expression requires targeting to the endoplasmic reticulum (ER). The resulting enzyme is glycosylated and active.[12] |

| Tobacco Hairy Roots | Intracellular | Transgenic roots can produce THCA upon feeding with CBGA, demonstrating the potential for biotechnological production.[1][13] |

| Escherichia coli | Intracellular | No functional expression of active THCA synthase has been achieved.[6] |

Experimental Protocols

Gene Cloning and Vector Construction

The coding sequence for THCA synthase is typically isolated from the rapidly expanding leaves of C. sativa using reverse transcription-polymerase chain reaction (RT-PCR).[1][6] The amplified cDNA is then cloned into a suitable expression vector tailored for the chosen host system, such as pPICZ-B for P. pastoris or a baculovirus transfer vector for insect cells.[1][13] It is common to exclude the native signal peptide and replace it with a host-specific secretion signal (e.g., the α-mating factor from yeast) to enhance secretion.

Heterologous Expression and Purification in Pichia pastoris

-

Transformation: The expression vector containing the THCA synthase gene is linearized and transformed into P. pastoris cells via electroporation. Transformants are selected on appropriate selective media.

-

Cultivation and Induction: A selected colony is first grown in a buffered glycerol-complex medium (BMGY). To induce protein expression, the cells are harvested and resuspended in a buffered methanol-complex medium (BMMY), with methanol added periodically to maintain induction.[13]

-

Harvesting: For secreted THCA synthase, the culture is centrifuged to pellet the cells. The supernatant, which contains the recombinant enzyme, is collected for purification and analysis.[10]

-

Purification: The secreted enzyme can be purified from the culture medium to homogeneity.[10] If the protein is tagged (e.g., with a His-tag), immobilized metal affinity chromatography (IMAC) can be employed. Further purification steps may include ion-exchange and size-exclusion chromatography.

Enzyme Activity Assay

-

Reaction Mixture: Prepare a standard reaction mixture in a total volume of 200 µL. This typically consists of 100 mM sodium citrate buffer (pH 5.5), 200 µM CBGA (substrate), 0.1% (w/v) Triton X-100 (to aid substrate solubility), and the enzyme solution (e.g., purified enzyme or culture supernatant).[4]

-

Incubation: The reaction mixture is incubated at a controlled temperature, for instance, 30°C or 37°C, for a defined period (e.g., 2 hours).[4][14]

-

Reaction Termination: The reaction is stopped by adding a solution such as a mixture of formic acid and acetonitrile.[14]

-

Product Quantification: The reaction product, THCA, is detected and quantified using High-Performance Liquid Chromatography (HPLC), typically with UV detection.[4]

Biochemical Characterization

Kinetic Parameters

The catalytic efficiency of recombinant THCA synthase has been determined, although it is considered relatively low compared to other enzymes involved in secondary metabolism.[9]

| Parameter | Value | Conditions |

| Kₘ (for CBGA) | 131 µM (1.31 x 10⁻⁴ M) | Not specified |

| kcat | 0.888 s⁻¹ | Not specified |

| kcat/Kₘ | 0.7 x 10⁴ M⁻¹s⁻¹ | Not specified |

Table based on data from Taura et al., 2007, as cited in Zirpel, 2018.[9]

Influence of pH and Temperature

The enzymatic activity of THCA synthase is highly dependent on pH and temperature. The optimal conditions are crucial for maximizing product yield in in-vitro assays and bioreactor setups.

| Parameter | Optimum Value |

| pH | 4.5 |

| Temperature | 52°C |

Note: The optimal pH has been reported in a range from 4.5 to 6.0.[14] A mutant enzyme (T_H494C+R532C) has been shown to shift the optimal temperature to 57°C.[14][15]

Visualized Workflows and Pathways

The following diagrams illustrate the core biosynthetic pathway, a typical experimental workflow for enzyme characterization, and the logical flow of the catalytic reaction.

Caption: The biosynthetic pathway leading to THC formation.

Caption: Experimental workflow for THCA synthase characterization.

Caption: Logical flow of the THCA synthase catalytic cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydrocannabinolic acid synthase - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. scispace.com [scispace.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioengineering studies and pathway modeling of the heterologous biosynthesis of tetrahydrocannabinolic acid in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 10. researchgate.net [researchgate.net]

- 11. In silico and in vitro analysis of THCA synthase... | F1000Research [f1000research.com]

- 12. Subcellular localization defines modification and production of Δ9-tetrahydrocannabinolic acid synthase in transiently transformed Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nisr.or.jp [nisr.or.jp]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. unopertutto.unige.net [unopertutto.unige.net]

A Technical Guide to the Preliminary Bioactivity Screening of Tetrahydrocannabinolic Acid (THCA) and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrocannabinolic acid (THCA), the primary non-psychoactive cannabinoid found in raw Cannabis sativa, is garnering significant attention for its therapeutic potential. Unlike its decarboxylated form, Δ⁹-tetrahydrocannabinol (THC), THCA does not induce intoxicating effects, making it a compelling candidate for drug development.[1][2][3][4][5] This technical guide provides a comprehensive overview of the preliminary bioactivity screening of THCA and its synthetic derivatives. It consolidates current research on its anti-inflammatory, neuroprotective, and anti-proliferative properties. This document details the experimental protocols for key in vitro and in vivo assays, presents quantitative data in structured tables for comparative analysis, and visualizes critical biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in the field.

Introduction

In the complex phytochemical landscape of Cannabis sativa, cannabinoids exist predominantly in their acidic forms.[6] Tetrahydrocannabinolic acid (THCA) is the biosynthetic precursor to the well-known psychoactive compound, THC.[1][5] The conversion, known as decarboxylation, is primarily induced by heat and light, which removes a carboxyl group from the THCA molecule.[1][7] The lack of psychoactivity in THCA is a significant advantage, allowing for the investigation of its therapeutic benefits without the cognitive impairments associated with THC.[1][8]

Preliminary research has unveiled a range of biological activities for THCA, including potent anti-inflammatory, neuroprotective, and anti-cancer effects.[2][9] These properties suggest its potential utility in managing a variety of conditions, from inflammatory bowel disease and arthritis to neurodegenerative disorders like Huntington's and Parkinson's disease.[1][8][10][11] This guide serves as a technical resource, summarizing the foundational bioactivity data and outlining the methodologies required to screen THCA and its novel derivatives effectively.

Biosynthesis and Chemical Properties of THCA

THCA is synthesized in the glandular trichomes of the cannabis plant.[7] The biosynthesis pathway begins with the precursor cannabigerolic acid (CBGA). The enzyme THCA synthase catalyzes the stereospecific oxidative cyclization of CBGA to produce THCA-A, the primary isomer.[7][12] Another minor isomer, THCA-B, also exists.[13] THCA is inherently unstable and readily decarboxylates into THC upon heating, during storage, or when exposed to light, posing challenges for its clinical application and requiring careful handling during experimental procedures.[13][14]

Key Bioactivities and Mechanisms of Action

Anti-inflammatory and Immunomodulatory Effects

THCA demonstrates significant anti-inflammatory properties through multiple mechanisms. It has been shown to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators of inflammation.[14][15] Furthermore, THCA can suppress the production and release of pro-inflammatory molecules, such as cytokines.[3][10][15] This activity is particularly relevant for inflammatory conditions like rheumatoid arthritis and inflammatory bowel diseases (IBD), where THCA has shown potential to alleviate symptoms.[1][16] Studies on colon models suggest its anti-inflammatory effects are mediated, at least in part, through the GPR55 receptor.[17]

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of THCA.[2][10] Its brain-health benefits appear to stem from its ability to reduce neuroinflammation, combat oxidative stress, and support mitochondrial health.[4][10] A key mechanism underlying these effects is the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in inflammation and metabolism.[11][18] Through PPARγ-dependent pathways, THCA has shown promise in animal models of Huntington's disease by improving motor deficits, preventing striatal degeneration, and attenuating microgliosis and astrogliosis.[11][18]

Anti-proliferative and Anti-cancer Effects

THCA has demonstrated anti-proliferative activity in various cancer cell lines.[9] Its mechanisms involve the modulation of critical cell signaling pathways, including the inhibition of the MAPK/ERK and PI3K/Akt cascades, which are frequently dysregulated in cancer and promote cell growth and survival.[9] Additionally, THCA can induce programmed cell death (apoptosis) and autophagy, a cellular process of self-degradation.[9] These actions disrupt the cell cycle and impede cell migration and invasion, suggesting potential as an anti-neoplastic agent.[9]

Bioactivity of THCA Derivatives

The modification of the THCA molecule offers a promising strategy to enhance its therapeutic properties. Research into nitrogen-containing derivatives has shown significantly increased in vitro activity against pancreatic cancer cell lines.[19][20] For instance, the derivatives ALAM027 and ALAM108 demonstrated greater potency than the parent THCA molecule in inhibiting the growth of PANC-1 and AsPC-1 cells.[20]

Pharmacokinetics of THCA

Understanding the pharmacokinetic profile of THCA is crucial for its development as a therapeutic agent. Studies in mice following intraperitoneal administration have shown that THCA is rapidly absorbed, with a time to maximum plasma concentration (t-max) of 15-30 minutes and a relatively short plasma half-life (t1/2) of approximately 33-67 minutes, depending on the vehicle used.[21][22] A significant finding is that THCA exhibits poor brain penetration, with brain-to-plasma ratios being very low.[21][22] This suggests that for central nervous system disorders, strategies to improve its blood-brain barrier permeability may be necessary.

Data Presentation: Summary of Bioactivity Data

The following tables summarize the quantitative data from preliminary bioactivity screenings of THCA and its derivatives.

Table 1: In Vitro Anti-inflammatory and Neuroprotective Activity of THCA

| Assay | Target/Cell Line | Bioactivity | Result | Citation |

|---|---|---|---|---|

| Enzyme Inhibition | COX-1 and COX-2 | Anti-inflammatory | Inhibition observed | [14] |

| Cytokine Release | Human Colon Cells | Anti-inflammatory | Suppression of pro-inflammatory cytokines | [3][17] |

| PPARγ Activation | HEK293T Cells | Neuroprotective | Potent agonist activity | [18] |

| Cell Viability | STHdh Q111/Q111 Cells | Neuroprotective | Prevented cytotoxicity induced by serum deprivation | [18] |

| Mitochondrial Mass | Neuro-2a (N2a) Cells | Neuroprotective | Increased mitochondrial biogenesis |[18] |

Table 2: In Vitro Anti-proliferative Activity of THCA and its Derivatives

| Compound | Cell Line | Assay | Result (IC₅₀ or Effect) | Citation |

|---|---|---|---|---|

| THCA | Pancreatic Cancer (PANC-1) | Cell Viability | Low activity | [20] |

| THCA Derivative (ALAM027) | Pancreatic Cancer (PANC-1) | CellTiter-Glo | More active than THCA | [20] |

| THCA Derivative (ALAM108) | Pancreatic Cancer (PANC-1) | CellTiter-Glo | More active than ALAM027 | [20] |

| THCA Derivative (ALAM108) | Pancreatic Cancer (AsPC-1) | CellTiter-Glo | High activity | [20] |

| Cannabis Extract (THCA-rich) | Colon Cancer (Caco-2) | MTT Assay | Dose-dependent decrease in cell viability |[23] |

Table 3: In Vivo Bioactivity of THCA

| Model | Species | Dose | Effect | Citation |

|---|---|---|---|---|

| Huntington's Disease (3-NPA induced) | Mice | 20 mg/kg | Improved motor deficits, prevented striatal degeneration | [18] |

| Nociception (Pain) | Mice | 3 and 10 mg/kg | Dose-dependent anti-nociceptive effects | [24] |

| Pancreatic Cancer Xenograft (PANC-1) | Mice | Not specified | ALAM108 & ALAM027 reduced tumor volume 1.6-2 times |[20] |

Table 4: Pharmacokinetic Parameters of THCA in Mice (10 mg/kg, i.p.)

| Vehicle | Matrix | Tₘₐₓ (min) | Cₘₐₓ (µg/mL) | t₁/₂ (min) | Citation |

|---|---|---|---|---|---|

| Vegetable Oil | Plasma | 15 | 2.8 ± 0.4 | 67 | [21][22] |

| Tween-based | Plasma | 15 | 6.9 ± 0.6 | 33 | [21] |

| Both | Brain | Not Calculated | Below Limit of Quantification | Not Calculated |[21][22] |

Experimental Protocols for Bioactivity Screening

In Vitro Assays

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for common in vitro screening assays.

-

Anti-proliferative Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Seeding: Plate cancer cells (e.g., PANC-1, AsPC-1) in 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.[20]

-

Treatment: Treat cells with a range of concentrations of THCA or its derivatives. Include vehicle-only and positive controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Assay: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add the reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate to stabilize the luminescent signal.

-

Measurement: Record luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC₅₀ values.

-

-

Neuroprotection Assay (Toxin-Induced Cytotoxicity):

-

Cell Culture: Culture neuronal cells (e.g., STHdh Q111/Q111) under standard conditions.[18]

-

Pre-treatment: Pre-treat cells with various concentrations of THCA for a defined period.

-

Induction of Cytotoxicity: Induce cell damage by adding a neurotoxin or by serum deprivation.[18]

-

Incubation: Incubate for a period sufficient to induce cell death in control wells (e.g., 24-48 hours).

-

Viability Assessment: Measure cell viability using an appropriate method, such as an MTT assay or by quantifying mitochondrial mass with a fluorescent probe like Mitotracker Green.[18]

-

Analysis: Compare the viability of THCA-treated cells to untreated controls to determine the neuroprotective effect.

-

In Vivo Models

In vivo studies are essential to validate in vitro findings and assess the physiological effects of the compounds.

-

Neurodegenerative Disease Model (3-NPA-Induced Toxicity in Mice):

-

Acclimatization: Acclimate mice to the laboratory conditions.

-

Treatment Groups: Randomly assign mice to control (vehicle) and treatment (THCA) groups.

-

Administration: Administer THCA or vehicle via a suitable route (e.g., intraperitoneal injection) daily.[18]

-

Induction of Neurotoxicity: Co-administer the mitochondrial toxin 3-nitropropionic acid (3-NPA) to induce striatal degeneration, mimicking Huntington's disease.[11][18]

-

Behavioral Assessment: Conduct behavioral tests to measure motor deficits, such as hindlimb clasping, locomotor activity, and dystonia.[18]

-

Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue. Analyze the striatum for degeneration (e.g., via histology) and markers of inflammation (e.g., via real-time PCR for Tnf-α, Il-6, Cox-2).[18]

-

-

Cancer Xenograft Model:

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., PANC-1) into the flank of immunodeficient mice.[20]

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Once tumors are established, randomize mice into control and treatment groups. Administer THCA derivatives orally or via another appropriate route.[20]

-

Monitoring: Monitor animal weight and general health regularly. Measure tumor volume with calipers at set intervals.

-

Endpoint: At the study endpoint, euthanize the mice, excise the tumors, and weigh them.[20]

-

Analysis: Compare the tumor volume and weight between treated and control groups to determine the anti-tumor efficacy.

-

References

- 1. chillfrogcbd.com [chillfrogcbd.com]

- 2. THCA, What Does It Do? Exploring The Effects Of THC’s Precursor - IndaCloud [indacloud.co]

- 3. ocnjdaily.com [ocnjdaily.com]

- 4. chillfrogcbd.com [chillfrogcbd.com]

- 5. The Science Behind THCA Flower [sites.google.com]

- 6. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Can You Pass the Acid Test? Critical Review and Novel Therapeutic Perspectives of Δ9-Tetrahydrocannabinolic Acid A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Potential: THCA and Brain Health - Blog - JointCommerce [app.jointcommerce.com]

- 9. Anti-Cancer and Anti-Proliferative Activity in THCA Research - Blog - JointCommerce [app.jointcommerce.com]

- 10. What is THCA: The Neuroprotective - Nano Hemp Tech Labs [nanohemptechlabs.com]

- 11. hempgazette.com [hempgazette.com]

- 12. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Affinity and Efficacy Studies of Tetrahydrocannabinolic Acid A at Cannabinoid Receptor Types One and Two - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 9-THCA – The Medicinal Component of Marijuana – Aphios [aphios.com]

- 15. intelligentliving.co [intelligentliving.co]

- 16. Anti-Inflammatory Effects: THCA vs Delta-9 [sites.google.com]

- 17. Anti-Inflammatory Activity in Colon Models Is Derived from Δ9-Tetrahydrocannabinolic Acid That Interacts with Additional Compounds in Cannabis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tetrahydrocannabinolic acid is a potent PPARγ agonist with neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Anticancer Effect of New Cannabinoids Derived from Tetrahydrocannabinolic Acid on PANC-1 and AsPC-1 Human Pancreas Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the genetic basis of high THCA production in cannabis strains

A Technical Guide for Researchers and Drug Development Professionals

The production of Δ⁹-tetrahydrocannabinolic acid (THCA), the acidic precursor to the psychoactive compound Δ⁹-tetrahydrocannabinol (THC), is a primary determinant of the chemical phenotype, or "chemotype," of Cannabis sativa. Strains with high levels of THCA are sought after for both medicinal and recreational applications. This technical guide delves into the core genetic mechanisms governing high THCA production, providing an in-depth overview for researchers, scientists, and drug development professionals. We will explore the key genes, regulatory elements, and biosynthetic pathways, supplemented with detailed experimental protocols and quantitative data to facilitate a comprehensive understanding of this critical trait.

The Central Role of Tetrahydrocannabinolic Acid Synthase (THCAS)

The genetic basis for high THCA production is primarily controlled by the tetrahydrocannabinolic acid synthase (THCAS) gene . This gene encodes the enzyme THCAS, which catalyzes the final step in the biosynthesis of THCA.[1] The THCAS enzyme facilitates the oxidative cyclization of cannabigerolic acid (CBGA), the central precursor to the major cannabinoids, into THCA.[1][2] The presence and expression level of a functional THCAS gene are the most critical factors determining whether a cannabis plant will be a high-THCA "drug-type" variety or a low-THCA "fiber-type" (hemp) variety.[1][3]

High-THCA cannabis strains possess at least one functional allele of the THCAS gene. In contrast, hemp varieties, which are characterized by high levels of cannabidiolic acid (CBDA), typically have a non-functional THCAS gene and a functional cannabidiolic acid synthase (CBDAS) gene.[3][4] The genes for THCAS and CBDAS are considered to be allelic, residing at the same genetic locus and exhibiting co-dominant expression.[3] However, more recent genomic studies suggest a more complex genetic architecture, possibly involving multiple linked loci that influence the final cannabinoid profile.[5]

Genetic Regulation and Expression of THCAS

The expression of the THCAS gene is highly regulated, both spatially and temporally. The synthesis of THCA is predominantly localized within the glandular trichomes of the female cannabis flowers.[2][6] Transcriptomic analyses have revealed that the genes involved in the cannabinoid biosynthetic pathway, including THCAS, are significantly upregulated during flower maturation, coinciding with the development of these glandular trichomes.[6][7]

Several transcription factors have been identified that play a role in regulating the expression of the THCAS gene by binding to its promoter region. Studies have identified transcription factors from seven different families—ARID, B3, bZIP, CPP, GeBP, HD, and NAC—that are involved in regulating the THCAS promoter.[8] This complex regulatory network allows for fine-tuned control over THCA production throughout the plant's life cycle.

Furthermore, external factors can influence THCAS expression and subsequent THCA production. For instance, treatment with methyl jasmonate (MeJA), a plant hormone involved in defense responses, has been shown to potentially increase cannabinoid production by upregulating the expression of biosynthetic genes.[6][9]

The THCA Biosynthetic Pathway

The biosynthesis of THCA is a multi-step enzymatic process that begins with precursors from primary metabolism. The pathway can be broadly divided into two main stages: the formation of the precursor CBGA and the final conversion of CBGA to THCA.

dot

Caption: The biosynthetic pathway of THCA, starting from primary metabolites to the final product.

Quantitative Data on Gene Expression and Cannabinoid Content

The following tables summarize quantitative data from various studies, providing insights into the relationship between gene expression and cannabinoid profiles.

Table 1: Relative Expression of Cannabinoid Synthase Genes in High-THCA vs. High-CBDA Strains

| Gene | High-THCA Strain (e.g., Purple Kush) | High-CBDA Strain (e.g., 'Finola') | Reference |

| THCAS | High Expression | No/Very Low Expression | [10] |

| CBDAS | No/Very Low Expression | High Expression | [10] |

Table 2: Cannabinoid Content in Different Cannabis sativa Chemotypes

| Chemotype | THCA Content (% dry weight) | CBDA Content (% dry weight) | Reference |

| Type I (High-THC) | > 1.0 | < 0.5 | [4] |

| Type II (Mixed THC/CBD) | Variable | Variable | [4] |

| Type III (High-CBD) | < 0.3 | > 1.0 | [4] |

Experimental Protocols

A variety of experimental protocols are employed to investigate the genetic basis of high THCA production. Below are detailed methodologies for key experiments.

Gene Expression Analysis via Quantitative PCR (qPCR)

This protocol is used to quantify the expression levels of target genes, such as THCAS, in different cannabis tissues or under various experimental conditions.

Methodology:

-

RNA Extraction: Isolate total RNA from cannabis tissues (e.g., glandular trichomes, flowers, leaves) using a suitable RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Primer Design: Design and validate specific primers for the target gene (THCAS) and one or more reference genes (e.g., actin, ubiquitin) for normalization.

-

qPCR Reaction: Perform the qPCR reaction using a real-time PCR system with a SYBR Green or probe-based detection method. The reaction mixture typically includes cDNA template, forward and reverse primers, and a qPCR master mix.

-

Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene(s).

dot

Caption: A simplified workflow for gene expression analysis using qPCR.

Quantitative Trait Locus (QTL) Mapping

QTL mapping is a statistical method used to identify genomic regions that are associated with variation in a quantitative trait, such as THCA content.

Methodology:

-

Development of a Mapping Population: Create a segregating population, typically an F2 or backcross population, by crossing two parental cannabis strains that differ significantly in THCA content (e.g., a high-THCA strain and a low-THCA hemp strain).[11]

-

Phenotyping: Quantify the THCA content in each individual of the mapping population using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12][13]

-

Genotyping: Genotype each individual in the population using molecular markers (e.g., Single Nucleotide Polymorphisms - SNPs, microsatellites) that are distributed across the genome. This is often done using high-throughput sequencing methods like Genotyping-by-Sequencing (GBS).[14]

-

Linkage Map Construction: Construct a genetic linkage map that shows the order and relative distances of the molecular markers on the chromosomes.

-

QTL Analysis: Use statistical software to identify significant associations between the genotypic data (markers) and the phenotypic data (THCA content). This will reveal the chromosomal regions (QTLs) that contain genes influencing THCA production.[11][14]

dot

Caption: A workflow for identifying QTLs associated with THCA content.

Conclusion

The genetic basis of high THCA production in Cannabis sativa is a complex yet increasingly understood field. The THCAS gene stands as the central determinant, with its expression tightly regulated by a network of transcription factors and influenced by environmental cues. Understanding these genetic and molecular mechanisms is paramount for the targeted breeding of cannabis strains with specific cannabinoid profiles for pharmaceutical and other applications. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and manipulate the genetic pathways controlling THCA synthesis, ultimately paving the way for the development of novel and improved cannabis varieties.

References

- 1. Tetrahydrocannabinolic acid synthase - Wikipedia [en.wikipedia.org]

- 2. tryidealplus.com [tryidealplus.com]

- 3. Identification of candidate genes affecting Δ9-tetrahydrocannabinol biosynthesis in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medicinalgenomics.com [medicinalgenomics.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Delineating genetic regulation of cannabinoid biosynthesis during female flower development in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transcription factors involved THCAS promoter in cannabinoid biosynthesis pathway of Cannabis sativa L. | International Society for Horticultural Science [ishs.org]

- 9. biorxiv.org [biorxiv.org]

- 10. The draft genome and transcriptome of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative trait loci controlling agronomic and biochemical traits in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijsra.net [ijsra.net]

- 14. Discovery of major QTL and a massive haplotype associated with cannabinoid biosynthesis in drug‐type Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Characterization of THCA-A and THCA-B Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the identification and characterization of Δ⁹-tetrahydrocannabinolic acid A (THCA-A) and Δ⁹-tetrahydrocannabinolic acid B (THCA-B), the acidic precursors to the primary psychoactive compound in Cannabis sativa, Δ⁹-tetrahydrocannabinol (THC). This document is intended to serve as a valuable resource for researchers, analytical chemists, and professionals in the field of drug development.

Introduction to THCA-A and THCA-B Isomers

Δ⁹-tetrahydrocannabinolic acid (THCA) exists primarily as two positional isomers, THCA-A and THCA-B, which differ in the position of the carboxylic acid group on the aromatic ring.[1] THCA-A is the predominant isomer biosynthesized in the cannabis plant, while THCA-B is typically found as a minor constituent.[2] The chemical structures are as follows:

-

THCA-A: 2-carboxy-Δ⁹-THC

-

THCA-B: 4-carboxy-Δ⁹-THC

The biosynthesis of these compounds originates from cannabigerolic acid (CBGA), which is converted to THCA-A by the enzyme THCA synthase.[3] While the enzymatic pathway to THCA-B is not well-defined, it is understood to be more chemically stable and crystallizes more readily than THCA-A.[2] This stability has made it a molecule of interest for modeling studies of cannabinoid receptors.[2]

Physicochemical and Spectroscopic Properties

A key aspect of isomer differentiation lies in their distinct physical and analytical characteristics. The following table summarizes the key quantitative data for THCA-A and THCA-B.

| Property | THCA-A | THCA-B | Reference |

| Chemical Formula | C₂₂H₃₀O₄ | C₂₂H₃₀O₄ | [4] |

| Molar Mass | 358.47 g/mol | 358.47 g/mol | [4] |

| Melting Point | ~70°C | 184-185°C | [5] |

| IR (C=O stretch) | 1615 cm⁻¹ | 1710 cm⁻¹ | [5] |

| Stability | Less stable, readily decarboxylates | More stable to heat | [2][5] |

| Crystallization | Difficult to crystallize | Readily crystallizes | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of the trimethylsilyl (TMS) derivatives of THCA-A and THCA-B provides a clear method for differentiation. The fragmentation patterns show a characteristic inversion of ion intensities.[7]

| Ion (m/z) | THCA-A-2TMS | THCA-B-2TMS | Interpretation | Reference |

| 502 | Lower Intensity | Dominant (Molecular Ion) | The molecular ion is more prominent for the more stable THCA-B derivative. | [7] |

| 487 | Dominant Fragment | Lower Intensity | Elimination of a methyl group from the phenolic TMS moiety in THCA-A leads to a stable cyclic fragment ion, which is not favored in the THCA-B structure. | [7] |

Experimental Protocols

Isolation of THCA-A from Cannabis sativa

This protocol is adapted from established flash chromatography methods.[5]

Materials:

-

Crude cannabis extract

-

Silica gel for flash chromatography (normal phase)

-

Cyclohexane (analytical grade)

-

Acetone (analytical grade)

-

Pyridine (analytical grade)

-

Hydrochloric acid (0.5 M)

-

Methyl tert-butyl ether (MTBE)

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Sample Preparation: Dissolve the crude cannabis extract in a minimal amount of cyclohexane.

-

Chromatography System 1 (Normal Phase):

-

Column: 120 g normal phase silica column.

-

Mobile Phase A: Cyclohexane with 0.1% pyridine.

-

Mobile Phase B: Acetone with 0.1% pyridine.

-

Gradient: A step or linear gradient elution over approximately 15 minutes, increasing the proportion of Mobile Phase B.

-

Detection: Monitor UV absorbance at 270 nm and 220 nm.

-

-

Fraction Collection: Collect fractions containing the THCA-A peak.

-

Purification:

-

Pool the THCA-A containing fractions.

-

Extract the pooled fractions with 0.5 M hydrochloric acid to remove pyridine.

-

Evaporate the organic solvent using a rotary evaporator.

-

Dry the resulting product under high vacuum to yield THCA-A as a white amorphous powder.

-

-

Purity Analysis: Assess the purity of the isolated THCA-A using HPLC-DAD, GC-MS (after derivatization), and NMR.

Chromatographic Separation and Identification

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing acidic cannabinoids as it avoids the heat-induced decarboxylation that occurs in Gas Chromatography.

HPLC Method:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at approximately 70-75% B and increase to 95-100% B over several minutes.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection: Diode Array Detector (DAD) monitoring at 228 nm and 270 nm.

-

Expected Elution: Under these conditions, THCA-A generally has a later retention time than THC. Retention times for THCA-B are not as commonly reported but would differ from THCA-A.[8][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: To analyze THCA isomers by GC-MS, a derivatization step is mandatory to prevent on-column decarboxylation.

Derivatization Protocol:

-

Evaporate the sample extract to dryness under a stream of nitrogen.

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl chloride (TMCS).[11][12]

-

Cool the sample to room temperature before injection.

GC-MS Method:

-

Injector Temperature: 250-280°C.

-

Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C).

-

Carrier Gas: Helium.

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of THCA isomers from cannabis plant material.

Caption: Experimental workflow for THCA isomer isolation and characterization.

Cannabinoid Biosynthesis Pathway

This diagram outlines the biosynthetic pathway leading to the formation of major cannabinoids, including THCA-A.

Caption: Simplified cannabinoid biosynthesis pathway.

CB1 Receptor Signaling Pathway

This diagram illustrates the canonical signaling cascade following the activation of the CB1 receptor.

Caption: CB1 receptor signaling pathway.

Conclusion

The accurate identification and characterization of THCA-A and THCA-B are fundamental for quality control, drug development, and basic research in the cannabinoid field. The distinct physicochemical properties, particularly melting point and mass spectral fragmentation, provide robust means for their differentiation. The experimental protocols outlined in this guide, from isolation to analytical determination, offer a framework for researchers to confidently work with these important isomers. Further research into the pharmacological activities of the less-abundant THCA-B isomer may reveal novel therapeutic potentials.

References

- 1. researchgate.net [researchgate.net]